3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid
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Overview
Description
3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid is a complex organic compound with the molecular formula C13H12N2O5. This compound is known for its unique structure, which includes an amino group, a piperidinyl group, and a benzoic acid moiety. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid typically involves multiple steps. One common method includes the reaction of 3-amino benzoic acid with 2,6-dioxopiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and substituted benzoic acid derivatives .
Scientific Research Applications
3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block the enzyme’s function, leading to various biological effects. The pathways involved may include inhibition of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-2,6-dioxo-piperidine-1-carbonyl)benzoic acid
- 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)pentanoic acid
Uniqueness
3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H13N3O5 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
3-amino-2-[(2,6-dioxopiperidin-3-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H13N3O5/c14-7-3-1-2-6(13(20)21)10(7)12(19)15-8-4-5-9(17)16-11(8)18/h1-3,8H,4-5,14H2,(H,15,19)(H,20,21)(H,16,17,18) |
InChI Key |
JJGPJHBPFFMAEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=C(C=CC=C2N)C(=O)O |
Origin of Product |
United States |
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